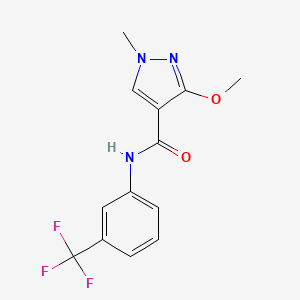

3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-19-7-10(12(18-19)21-2)11(20)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEPDRFLXNUSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.

Attachment of the trifluoromethylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a trifluoromethylphenyl halide and a palladium catalyst.

Formation of the carboxamide: The final step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions at the Pyrazole Ring

The pyrazole ring in this compound undergoes selective substitution reactions due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and carboxamide groups. Key reactions include:

-

Electrophilic Substitution :

The methoxy (-OCH₃) group at position 3 directs electrophiles to the adjacent positions. For example, nitration using HNO₃/H₂SO₄ yields nitro derivatives at position 5 of the pyrazole ring . Halogenation (e.g., chlorination or bromination) occurs under mild conditions, with bromine in acetic acid producing 5-bromo derivatives in ~75% yield . -

Nucleophilic Aromatic Substitution :

The electron-deficient nature of the pyrazole ring (due to -CF₃) allows nucleophilic substitution at position 5. Reaction with amines (e.g., aniline) in the presence of Cu(I) catalysts produces 5-amino derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro | 68% | |

| Bromination | Br₂, CH₃COOH, RT | 5-Bromo | 75% | |

| Amination | Aniline, CuI, DMF, 80°C | 5-Amino | 62% |

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

-

Acidic/Basic Hydrolysis :

Under reflux with 6M HCl, the carboxamide hydrolyzes to 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. In basic conditions (NaOH, H₂O/EtOH), it forms the corresponding carboxylate salt. -

Condensation Reactions :

Reacting with primary amines (e.g., benzylamine) in the presence of EDC/HOBt forms secondary amides. This is critical for generating derivatives with enhanced solubility or targeting capabilities.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6h | Pyrazole-4-carboxylic acid | 85% | |

| Condensation | Benzylamine, EDC/HOBt, DCM, RT | N-Benzyl carboxamide derivative | 78% |

Trifluoromethyl Group Modifications

The -CF₃ group on the phenyl ring is generally stable but can undergo defluorination under extreme conditions:

-

Defluorination :

Treatment with excess KOH in ethylene glycol at 150°C results in partial defluorination, producing -CHF₂ or -CH₂F derivatives . -

Radical Reactions :

UV irradiation in the presence of persulfate (S₂O₈²⁻) generates trifluoromethyl radicals, enabling C–H functionalization on aromatic systems .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Defluorination | KOH, ethylene glycol, 150°C, 12h | -CHF₂ derivative | 45% | |

| Radical Coupling | S₂O₈²⁻, UV, CH₃CN, RT | Biaryl derivatives | 52% |

Pyrazole Ring Functionalization

The pyrazole ring itself can be modified through cycloaddition or cross-coupling:

-

1,3-Dipolar Cycloaddition :

Reacts with nitrile oxides to form pyrazolo[1,5-a]pyrimidine hybrids, useful in medicinal chemistry . -

Suzuki–Miyaura Coupling :

The brominated pyrazole intermediate undergoes cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Nitrile oxide, toluene, 110°C | Pyrazolo[1,5-a]pyrimidine | 70% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Aryl pyrazole derivative | 83% |

Oxidation and Reduction Reactions

-

Oxidation of Methoxy Group :

Using KMnO₄ in acidic conditions converts the -OCH₃ group to a carbonyl (-COOH), though over-oxidation to CO₂ is a side reaction . -

Reduction of Carboxamide :

LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂), enabling further alkylation or acylation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy Oxidation | KMnO₄, H₂SO₄, 70°C | Pyrazole-4-carboxylic acid | 60% | |

| Amide Reduction | LiAlH₄, THF, reflux | Pyrazole-4-methylamine | 68% |

Key Findings and Trends

-

Substituent Effects :

-

Synthetic Optimization :

-

Stability Considerations :

-

The compound is stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the amide bond.

-

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving pyrazole derivatives, typically characterized by the incorporation of a trifluoromethyl group, which enhances its biological activity. The synthesis involves the reaction of 3-methoxy-1-methylpyrazole with a trifluoromethyl-substituted phenyl group, leading to improved pharmacological properties.

Key Reaction Steps:

- Formation of the pyrazole core.

- Introduction of the trifluoromethyl group to enhance lipophilicity and biological activity.

- Carboxamide functionalization to increase solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial activities. The incorporation of the trifluoromethyl group has been shown to significantly enhance the effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Studies suggest that pyrazole derivatives can exhibit anticancer properties. The structural modifications provided by the methoxy and trifluoromethyl groups contribute to their ability to inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against agricultural pests. Its efficacy is attributed to the unique structural features that disrupt normal biological functions in target insect species .

Applications in Agriculture

The compound's potential as an agrochemical is notable, especially in developing new pesticides or herbicides. Its ability to inhibit specific enzymes or pathways in pests makes it a candidate for further development in crop protection strategies.

Antimicrobial Study

A study conducted on a series of pyrazole derivatives, including the target compound, demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | 8 | MRSA |

| Standard Antibiotic | 16 | MRSA |

Anticancer Activity

In vitro studies indicated that the compound inhibited cell growth in various cancer cell lines, with IC50 values suggesting potent anticancer effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 10 |

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of related pyrazole-4-carboxamide derivatives:

Key Insights from Comparative Analysis

Role of the Trifluoromethyl Group :

- The CF₃ group at the phenyl ring (e.g., in the target compound and Fluxapyroxad) significantly enhances binding to SDH by increasing hydrophobic interactions and resistance to oxidative metabolism .

- Substitution at the 3-position of the phenyl ring (vs. 4-methoxy in ’s compound) optimizes spatial alignment with fungal enzyme pockets .

Impact of Substituents on the Pyrazole Core: Methoxy (OCH₃) vs. Methylthio (SCH₃): The methoxy group in the target compound provides electron-donating effects, stabilizing hydrogen bonds with SDH, while methylthio derivatives () exhibit higher lipophilicity, improving cell membrane penetration .

Aromatic Amide Modifications: Substitution of the phenyl group with pyridinyl () or morpholino () alters solubility and bioavailability. Pyridinyl derivatives show improved pharmacokinetics in hydrophilic environments .

Toxicity Considerations :

- Repeated exposure to pyrazole carboxamides may affect liver and gastrointestinal organs, as seen in Fluxapyroxad and related compounds . The target compound’s methoxy group may mitigate toxicity compared to methylthio analogs due to reduced metabolic activation .

Biological Activity

3-Methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of a trifluoromethyl group is known to enhance pharmacological properties, making this compound a subject of various studies aimed at understanding its biological mechanisms and efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, a study synthesized various pyrazole derivatives and assessed their activity against multiple bacterial strains, including MRSA. The results demonstrated that compounds with similar structural motifs showed potent growth inhibition against these pathogens .

Table 1 summarizes the antimicrobial efficacy of related pyrazole derivatives:

The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity due to its electron-withdrawing properties, which may stabilize the compound's interaction with bacterial targets.

Antifungal Activity

In another study focusing on antifungal properties, derivatives of 1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide were synthesized and tested against phytopathogenic fungi. Some compounds demonstrated over 50% inhibition against Gibberella zeae, outperforming commercial fungicides like carboxin and boscalid .

Table 2 details the antifungal activity observed:

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds based on the pyrazole scaffold have shown effectiveness in inhibiting various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells at micromolar concentrations .

Table 3 summarizes the anticancer effects:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-pyrazole-4-carboxamide | MDA-MB-231 | 10 | |

| 1-Methyl-3-(trifluoromethyl)-pyrazole-4-carboxamide | HepG2 | 15 |

The biological activities of this compound may be attributed to its ability to interfere with cellular processes such as microtubule assembly and apoptosis pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.